BENGHE Foundational & Exploratory

Check Availability & Pricing

DK-1-150 discovery and origin

Author: BenchChem Technical Support Team. Date: March 2026

Compound of Interest |

Compound Name: DK-1-150

CAS No.: 2209879-13-8

Cat. No.: B607135

\ J

DK-1-150: A Novel Alkylamide Bexarotene Derivative for Triple-Negative Breast Cancer[1]

Executive Summary

DK-1-150 represents a significant medicinal chemistry advancement in the repurposing of
retinoids for solid tumor oncology. Developed as a specific alkylamide derivative of Bexarotene
(Targretin), this small molecule was engineered to address the critical therapeutic void in Triple-
Negative Breast Cancer (TNBC). Unlike its parent compound, which functions primarily as a
Retinoid X Receptor (RXR) agonist with limited efficacy in solid tumors, DK-1-150 exhibits a
distinct pleiotropic mechanism of action. It simultaneously induces apoptosis, suppresses
epithelial-mesenchymal transition (EMT), and—crucially—targets the cancer stem cell (CSC)
subpopulation by blocking the nuclear translocation of ngcontent-ng-c1352109670=""_nghost-
ng-c1270319359="" class="inline ng-star-inserted">

-catenin.[2][3][4]

This guide details the discovery logic, chemical synthesis, and mechanistic validation of DK-1-
150, serving as a blueprint for researchers investigating retinoid derivatives in refractory
cancers.

Discovery & Origin
The Clinical Imperative: TNBC
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Triple-Negative Breast Cancer is defined by the lack of Estrogen Receptor (ER), Progesterone
Receptor (PR), and HER2 expression. This "triple-negative" status renders standard hormonal
therapies and HER2-targeted agents ineffective, leaving cytotoxic chemotherapy as the
primary, yet often inadequate, standard of care. The high rate of metastasis and recurrence in
TNBC is attributed to a subpopulation of Cancer Stem Cells (CSCs) that resist chemotherapy
and drive the Epithelial-Mesenchymal Transition (EMT).

The Parent Compound: Bexarotene

Bexarotene is a third-generation retinoid approved for Cutaneous T-Cell Lymphoma (CTCL).
While potent against hematological malignancies, its utility in solid tumors like breast cancer
has been hampered by:

« Lipophilicity/Solubility issues: Limiting bioavailability in solid tissue.
o Toxicity: Systemic RXR activation can lead to hyperlipidemia and hypothyroidism.
o Limited Efficacy: It fails to sufficiently downregulate the Wnt/

-catenin pathway, a key driver of TNBC stemness.

The "DK" Series Innovation

The discovery of DK-1-150 emerged from the laboratory of Dr. Jiyong Lee (University of Texas
at Dallas). The research team hypothesized that modifying the hydrophilic carboxylic acid tail of
Bexarotene into a more hydrophobic alkylamide moiety would alter the molecule's
physicochemical properties and intracellular target profile.

e Hypothesis: Converting the acid to an amide increases membrane permeability and
potentially creates new hydrophobic interactions within the ligand-binding domain of target
proteins (or off-target modulators like

-catenin).

o Outcome: The screen identified DK-1-150 (and its analog DK-1-166) as a lead candidate that
retained cytotoxicity against TNBC cells while sparing normal mammary epithelial cells.[5]

Chemical Identity & Synthesis
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Chemical Class: Retinoid Derivative (Alkylamide) Parent Scaffold: Bexarotene (4-[1-(3,5,5,8,8-
pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethenyl]benzoic acid) Modification: Amidation of
the benzoic acid moiety.

Synthesis Protocol

The synthesis of DK-1-150 is a direct, one-step amidation of Bexarotene. This protocol ensures
high yield and purity, suitable for scale-up in preclinical studies.

Reagents:

Bexarotene (Starting Material)[3][4][5][6][7][8][9]

Alkyl Amine (Specific amine corresponding to the "150" derivative)

Coupling Agents: EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt
(Hydroxybenzotriazole)

Solvent: Dichloromethane (DCM) or DMF.
Step-by-Step Methodology:
» Activation: Dissolve Bexarotene (1.0 eq) in anhydrous DCM under an inert atmosphere (

). Add EDCI (1.2 eq) and HOBt (1.2 eq) to activate the carboxylic acid. Stir at
for 30 minutes.

e Coupling: Add the corresponding alkyl amine (1.1 eq) dropwise. Add a base such as DIPEA
(Diisopropylethylamine) if the amine is a salt.

e Reaction: Allow the mixture to warm to room temperature and stir for 12—24 hours. Monitor
progress via TLC (Thin Layer Chromatography).

e Work-up: Dilute with DCM, wash sequentially with 1N HCI (to remove unreacted amine),
saturated

(to remove unreacted acid), and brine.
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 Purification: Dry the organic layer over

, concentrate in vacuo, and purify via silica gel column chromatography (Hexanes/Ethyl
Acetate gradient).

Bexarotene Dissolve in DCM _ [  Activation 0°C, 30 min | Activated Ester
(Carboxylic Acid) ™1 (EDCI/HOBt) "1 Intermediate

+ Amine, RT, 12h

DK-1-150
(Alkylamide)

AlkylAmine | _____ __ e
(Nucleophile)

Click to download full resolution via product page

Figure 1: Synthetic pathway for the conversion of Bexarotene to DK-1-150 via amide coupling.

Mechanism of Action (MoA)

DK-1-150 functions as a multi-target modulator. Unlike pure RXR agonists, its efficacy in TNBC
is driven by its ability to disrupt the Wnt signaling axis, which is hyperactivated in TNBC stem
cells.

Whnt/ -Catenin Blockade

In untreated TNBC cells,

-catenin translocates to the nucleus, where it binds TCF/LEF transcription factors to drive the
expression of EMT and stemness genes.

o DK-1-150 Effect: It prevents the nuclear accumulation of ngcontent-ng-c1352109670=
_nghost-ng-c1270319359="" class="inline ng-star-inserted">

-catenin.[2][3][4][5] This leads to the degradation of

-catenin in the cytoplasm and a subsequent "shut-off" of the stemness program.

EMT Reversal

The Epithelial-Mesenchymal Transition (EMT) allows cancer cells to become mobile and

invasive.
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» Biomarker Shift: Treatment with DK-1-150 results in the upregulation of E-Cadherin
(epithelial marker) and downregulation of Vimentin and N-Cadherin (mesenchymal markers).
This effectively "anchors" the cells, reducing metastatic potential.

Cancer Stem Cell (CSC) Depletion

DK-1-150 specifically downregulates key pluripotency factors:
e c-Myc: Driver of proliferation.
e SOX2 & Oct4: Master regulators of stemness.

o KLF4: Associated with cell survival.
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Figure 2: Mechanistic inhibition of Wnt/
-catenin signaling by DK-1-150.

Preclinical Characterization Data

The following data summarizes the efficacy of DK-1-150 in TNBC cell lines (MDA-MB-231,
BT549) versus normal cells (MCF-10A).
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Outcome (DK-1- Comparison
Parameter Assay Type
150) (Bexarotene)
o o Low Micromolar (~1-5  Significantly less
Cytotoxicity (IC50) MTT / Cell Viability
M) potent
. Viability (Normal ) ) .
Selectivity Non-toxic to MCF-10A  Variable toxicity
Cells)
Migration Wound Healing Assay  >80% Inhibition Moderate inhibition
Mammosphere o ] ) o
Stemness ) Significant Disruption Minimal effect
Formation
_ Annexin V / Pl Induces Late o )
Apoptosis o ) Primarily cytostatic
Staining Apoptosis

Experimental Protocols
In Vitro Cytotoxicity Assay (Standard Validation)

To verify the activity of synthesized DK-1-150:
e Seeding: Seed MDA-MB-231 cells at

cells/well in 96-well plates. Incubate for 24h.

o Treatment: Treat cells with DK-1-150 (0.1, 0.5, 1, 5, 10, 50 uM) and DMSO control.
e Incubation: Incubate for 48-72 hours at

, 5%

e Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.
Measure absorbance at 570 nm.

e Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

Western Blot for EMT Markers
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e Lysis: Lyse treated cells in RIPA buffer with protease/phosphatase inhibitors.
e Separation: Load 20-30 ug protein on 10% SDS-PAGE gel.
» Transfer: Transfer to PVDF membrane.
 Blotting:
o Primary Antibodies: Anti-E-Cadherin (1:1000), Anti-Vimentin (1:1000), Anti-

-catenin (1:1000).

o Control: Anti-GAPDH or
-Actin.

e Observation: DK-1-150 treatment should show a strong band for E-Cadherin and
faint/absent bands for Vimentin compared to control.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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